Lepidiline B
Overview
Description
Preparation Methods
Lepidiline B can be synthesized through a one-pot method involving the condensation of ammonium acetate, substituted aldehydes, and benzoin, which is synthesized in situ from aldehydes catalyzed by N-heterocyclic carbene under microwave irradiation in water This method is efficient and yields high amounts of the desired product
Chemical Reactions Analysis
Lepidiline B undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole-2-thiones.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: Substitution reactions involving nucleophilic carbenes derived from this compound are used to prepare bioactive metal complexes with gold(I), silver(I), and iridium(I) ions. Common reagents include elemental sulfur for oxidation and various metal halides for substitution reactions. Major products formed include imidazole-2-thiones and metal complexes.
Scientific Research Applications
Lepidiline B has several scientific research applications:
Mechanism of Action
The mechanism of action of Lepidiline B involves its role as a precursor for nucleophilic carbenes, which can form complexes with metal ions. These complexes exhibit enhanced cytotoxicity, likely due to the increased production of reactive oxygen species within cells . The molecular targets and pathways involved include the induction of oxidative stress and disruption of cellular processes in cancer cells.
Comparison with Similar Compounds
Lepidiline B is part of a family of imidazole alkaloids, including lepidiline A, C, and D . Compared to its analogues, this compound exhibits higher cytotoxic activity against certain cancer cell lines . Similar compounds include:
Lepidiline A: Also isolated from maca root, with moderate cytotoxicity.
Lepidiline C and D: Methoxylated derivatives with varying biological activities.
Macapyrrolins: Pyrrole alkaloids detected in maca root with different structural features.
This compound’s unique structure and higher cytotoxicity make it a promising candidate for further research and potential therapeutic applications.
Properties
IUPAC Name |
1,3-dibenzyl-2,4,5-trimethylimidazol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2.ClH/c1-16-17(2)22(15-20-12-8-5-9-13-20)18(3)21(16)14-19-10-6-4-7-11-19;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNHJXQBUXJGBN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=C(N1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596093-97-9 | |
Record name | Lepidiline B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEPIDILINE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468X0RNJ1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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